molecular formula C19H19N3O3 B2750192 N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide CAS No. 946211-89-8

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide

Cat. No.: B2750192
CAS No.: 946211-89-8
M. Wt: 337.379
InChI Key: AKFWJRRQGFBKJY-UHFFFAOYSA-N
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Description

N-{2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide is a small-molecule compound featuring a pyridazinone core fused with a furan ring and linked via an ethyl chain to a 3,5-dimethylbenzamide group. The pyridazinone moiety contributes to hydrogen-bonding capabilities, while the 3,5-dimethylbenzamide group enhances lipophilicity, influencing solubility and binding affinity.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-10-14(2)12-15(11-13)19(24)20-7-8-22-18(23)6-5-16(21-22)17-4-3-9-25-17/h3-6,9-12H,7-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFWJRRQGFBKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide typically involves multiple steps. One common approach starts with the preparation of the furan and pyridazine intermediates, followed by their coupling and subsequent functionalization to introduce the benzamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan carboxylic acids, while reduction of the pyridazine ring can produce dihydropyridazine derivatives .

Scientific Research Applications

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The furan and pyridazine rings may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The benzamide moiety can also play a role in binding to target proteins, influencing their function .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and related molecules:

Compound Name / ID Core Structure Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Properties/Findings
Target Compound Pyridazinone + furan Ethyl-linked 3,5-dimethylbenzamide C₂₀H₂₀N₃O₃ 359.39 (estimated) High lipophilicity; potential therapeutic binder
BG13939 Pyridazinone + furan Ethyl-linked 2-(2,4-dichlorophenoxy)propanamide C₁₉H₁₇Cl₂N₃O₄ 422.26 Chlorinated aromatic group; higher molar mass
N-[3,5-Dichloro-4-(6-oxo-1,6-dihydro-pyridazin-3-yloxy)-phenyl]-benzamide Pyridazinone + benzene Dichlorophenyloxy-benzamide C₁₇H₁₁Cl₂N₃O₃ 376.19 Dichloro substitution; lower lipophilicity
Compound X (CPX) Pyridazinone + furan Ethyl-linked 2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide C₁₈H₁₈N₄O₄ 366.36 (estimated) Dual pyridazinone/pyridinone motifs; highest binding affinity in screening (−8.1 kcal/mol)

Functional and Pharmacological Insights

  • Binding Affinity: Compound X (CPX), which shares the pyridazinone-furan core with the target compound, demonstrated superior binding affinity (−8.1 kcal/mol) compared to disaccharide excipients like trehalose (−1.8 to −2.5 kcal/mol) .
  • Therapeutic Potential: The dichlorophenyl variant (from ) lacks the furan ring but retains pyridazinone, suggesting a trade-off between aromatic diversity and target specificity .

Biological Activity

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, chemical properties, and relevant research findings.

Chemical Structure

The compound features a furan ring, a dihydropyridazine moiety, and a dimethylbenzamide group. Its structure suggests the possibility of diverse interactions with biological targets due to the presence of multiple functional groups.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Many furan and pyridazine derivatives are known for their antimicrobial properties. The furan ring is commonly associated with antifungal and antibacterial activities.
  • Enzyme Inhibition : The structural components of this compound may allow it to interact with specific enzymes, potentially acting as an inhibitor in various biochemical pathways.

Antimicrobial Studies

A study investigating related compounds found that derivatives containing furan and pyridazine exhibited significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways.

Enzyme Interaction

Research into the metabolism of similar benzamide compounds by liver microsomes has shown that they undergo demethylation processes that can lead to the formation of reactive intermediates. These intermediates may interact with enzymes involved in drug metabolism and detoxification processes . The potential for this compound to act as an enzyme inhibitor warrants further investigation.

Case Study 1: Antifungal Activity

A compound structurally similar to this compound was tested against Candida species. Results demonstrated a minimum inhibitory concentration (MIC) indicating effective antifungal properties. The study concluded that modifications in the furan and amide groups could enhance activity.

Case Study 2: Antibacterial Activity

In another study focusing on antibacterial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound may disrupt bacterial cell wall synthesis or function through enzyme inhibition.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMIC (µg/mL)Mechanism of Action
Furan Derivative AAntifungal15Cell membrane disruption
Dihydropyridazine BAntibacterial10Inhibition of cell wall synthesis
N,N-DimethylbenzamideEnzyme inhibition-Cytochrome P450 interaction

Q & A

Q. What are the common synthetic routes for preparing N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions:

  • Core formation : Cyclization of precursors to generate the pyridazinone ring, often using catalysts like acetic acid under reflux .
  • Substitution reactions : Introducing the furan-2-yl group via nucleophilic substitution or coupling reactions, with solvents such as DMF and temperatures of 80–100°C .
  • Amide coupling : The benzamide moiety is attached using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane . Yield optimization requires strict control of stoichiometry, inert atmospheres, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions, with the furan proton signals appearing at δ 6.2–7.4 ppm and pyridazinone carbonyls at ~δ 165 ppm .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., C=O bond at ~1.23 Å in pyridazinone). Software like WinGX and ORTEP for Windows aids in refining anisotropic displacement parameters .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z ~287.31) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Antimicrobial : Broth microdilution assays (MIC values against Gram+/Gram− bacteria) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or hydrolases (e.g., IC50 determination using ATPase activity kits) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .

Advanced Research Questions

Q. How can conflicting crystallographic and computational structural data be resolved?

Discrepancies between X-ray data (e.g., bond angles) and DFT-optimized models may arise from crystal packing effects. Strategies include:

  • Multi-technique validation : Cross-reference with solid-state NMR or IR spectroscopy to confirm hydrogen bonding networks .
  • Dynamic simulations : Molecular dynamics (MD) in explicit solvent (e.g., water/ethanol) to assess conformational flexibility .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking of furan rings) using CrystalExplorer .

Q. What experimental designs address contradictory bioactivity results across studies?

Inconsistent IC50 values may stem from assay conditions (e.g., pH, serum content). Mitigation strategies:

  • Standardized protocols : Use uniform cell lines (e.g., ATCC-certified), serum-free media, and triplicate technical replicates .
  • Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .
  • Meta-analysis : Compare data across studies using tools like Prism to identify outliers or trends in structure-activity relationships (SAR) .

Q. How can the metabolic stability of this compound be improved for in vivo studies?

  • Prodrug modification : Introduce acetyl or PEG groups at the benzamide nitrogen to reduce first-pass metabolism .
  • Cytochrome P450 screening : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., furan oxidation). Replace labile groups with bioisosteres (e.g., thiophene for furan) .
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodents to measure t1/2 and bioavailability .

Q. What strategies optimize selectivity for target enzymes over off-target receptors?

  • Docking studies : Use AutoDock Vina to map binding poses and identify key residues (e.g., hydrophobic pockets accommodating 3,5-dimethylbenzamide) .
  • Alanine scanning mutagenesis : Test enzyme variants to pinpoint critical interactions (e.g., hydrogen bonds with pyridazinone carbonyl) .
  • Selectivity panels : Screen against related enzymes (e.g., Epac1 vs. Epac2) using radiolabeled ligands .

Notes

  • Avoid abbreviations; use full chemical names for clarity.
  • For synthesis, prioritize peer-reviewed protocols over commercial databases .
  • Cross-reference structural data with multiple techniques to ensure reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.